6-Methylmercaptopurine
Overview
Description
6-Methylmercaptopurine (6-MMP) is a metabolite of the purine synthesis and interconversion inhibitor 6-mercaptopurine (6-MP). It is formed from 6-MP via methylation by thiopurine S-methyltransferase . 6-MMP is an analog of purine and an inhibitor of nerve growth factor-activated protein kinase N .
Synthesis Analysis
6-Mercaptopurin is an antineoplastic drug that is included in the antimetabolite group and is used in acute lymphoblastic leukemia medication. 6-Mercaptopurin is an inactive pro-drug that will be metabolized into metabolites. One of its metabolites is this compound .Molecular Structure Analysis
This compound riboside (6MMPR) is a modified thiopurine nucleoside involved in the inhibition of purine synthesis. It exhibits anti-viral effects against various viruses .Chemical Reactions Analysis
6-Mercaptopurine (6-MP) is the most frequently used chemotherapy agent in the management of acute lymphoblastic leukemia (ALL) and lymphoblastic lymphoma (LL). Each individual’s ability to metabolize 6-MP into the desired therapeutic product, 6-thioguanine nucleotide (6-TGN), is directly opposed by the development of the hepatotoxic byproduct, 6-methyl-mercaptopurine (6-MMPN) .Physical and Chemical Properties Analysis
This compound riboside is a white powder that is slightly soluble in water .Scientific Research Applications
N-Alkylation of 6-Methylmercaptopurines : This study explored the reaction of 6-methylmercaptopurine with methyl iodide in various conditions, providing insights into the chemical behavior of this compound (Neiman & Bergmann, 1965).
Mercaptopurine Toxicity in Pediatric Acute Lymphoblastic Leukemia : The research investigated the impact of genetic and non-genetic factors on 6-mercaptopurine metabolism and its toxicity in children with acute lymphoblastic leukemia. It found that high levels of 6-MeMP were associated with hepatotoxicity (Adam de Beaumais et al., 2011).
Biological Activity of this compound : This study identified 6-MeMP as a urinary metabolite in rats and found that it had greater inhibitory effects on nucleic acid and protein synthesis in tumor cells compared to 6-mercaptopurine (Sarcione & Stutzman, 1959).
Inhibition of Purine Biosynthesis by this compound Ribonucleoside : The compound was shown to inhibit amidophosphoribosyltransferase, affecting the growth and viability of lymphoma cells. It led to changes in ribonucleotide concentrations (Woods, Henderson & Henderson, 1978).
Pharmacogenomics and 6-Mercaptopurine Therapy in Inflammatory Bowel Disease : This study linked 6-MeMP levels with hepatotoxicity and provided insights into optimizing therapeutic response and identifying risk factors for drug-induced toxicity (Dubinsky et al., 2000).
Analytical Method Development for 6-Mercaptopurine and this compound : This research focused on developing and validating an analytical method for measuring these compounds in plasma, crucial for monitoring therapy (Harahap et al., 2017).
Mechanism of Action
Target of Action
6-(Methylthio)purine, also known as 6-Methylmercaptopurine, is an analog of inosine with a methylthio group replacing the hydroxyl group in the 6-position . The primary target of this compound is the enzyme Purine nucleoside phosphorylase DeoD-type .
Mode of Action
It is known to interact with its target enzyme, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
6-(Methylthio)purine is involved in the purine metabolism pathway . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . This compound, being an analog of inosine, can potentially interfere with these steps, affecting the overall purine metabolism.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
It is suggested that the compound’s interference with purine metabolism could potentially lead to cytotoxic effects .
Safety and Hazards
Future Directions
The method employed in recent research can be effectively utilized to support therapeutic drug monitoring. Analyte analysis in 22 of 24 ALL patients showed that the measured value of 6-TGMP as an active metabolite was in the range of 29–429 pmol/8 × 10 8 erythrocytes. Five of 22 patients had concentrations in a therapeutic range, which indicates that the treatment is effective, while 17 of 24 patients had concentrations below the therapeutic range, which indicates that a treatment dose adjustment is needed .
Properties
IUPAC Name |
6-methylsulfanyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901654 | |
Record name | 6-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-66-8 | |
Record name | 6-Methylmercaptopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylthiopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Methylthio)purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylthio)purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLMERCAPTOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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